molecular formula C14H13BrClNO3 B1404113 Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate CAS No. 953803-81-1

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Cat. No. B1404113
M. Wt: 358.61 g/mol
InChI Key: KLCUVSBTWMKVAP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H13BrClNO3 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate involves a multi-step reaction . The first step involves the use of potassium carbonate in acetonitrile under reflux conditions for 36 hours. The second step involves the use of tetrabutyl-ammonium chloride and trichlorophosphate under reflux conditions for 68 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate is represented by the InChI code: 1S/C14H13BrClNO3/c1-2-20-14(19)10-7-18-12-5-4-9(16)6-11(12)13(10)15/h4-7H,2H2,1H3 .

Scientific Research Applications

1. Analytical Methods in Antioxidant Activity Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate has been investigated for its potential applications in antioxidant activity analysis. Munteanu and Apetrei (2021) critically reviewed various tests to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others. These methods are based on spectrophotometry, assessing the kinetics or reaching equilibrium states by monitoring specific wavelength adsorption. The findings indicate that the compound's potential applications could be in the clarification of operating mechanisms and kinetics involving several antioxidants, particularly when used alongside electrochemical methods for comprehensive analysis (Munteanu & Apetrei, 2021).

2. Role in Assessing Antioxidant Capacity The ABTS/PP Decolorization Assay is another area where Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate might find relevance. Ilyasov et al. (2020) discussed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. They noted that certain antioxidants can form coupling adducts with ABTS, undergoing further oxidative degradation. The study points to the necessity of understanding these processes in detail, which can be facilitated by exploring the interaction and behavior of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in such assays (Ilyasov et al., 2020).

3. Insights from Chemical Reactions and Assays Huang, Ou, and Prior (2005) provided a comprehensive review of the chemical principles of antioxidant capacity assays, classifying them into two types: assays based on hydrogen atom transfer (HAT) and electron transfer (ET). Their research into the kinetic models of inhibited autoxidation and the multifaceted aspects of antioxidants could provide critical insights into the role and potential applications of Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate in understanding and enhancing antioxidant activity in various mediums (Huang, Ou, & Prior, 2005).

properties

IUPAC Name

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUVSBTWMKVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738338
Record name Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

CAS RN

953803-81-1
Record name Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate
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Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

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